molecular formula C17H18BrN3O B2947380 (2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320886-00-6

(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2947380
M. Wt: 360.255
InChI Key: KAPIELSOWWVODE-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

(2-bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPIELSOWWVODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Br)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

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